

# Terconazole In Vitro Susceptibility Testing: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Terconazole*

Cat. No.: *B1682230*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Terconazole** is a triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis. It functions by inhibiting the fungal cytochrome P-450-mediated 14-alpha-lanosterol demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to the accumulation of toxic methylated sterols, ultimately compromising the integrity and function of the cell membrane. While effective against *Candida albicans* and other *Candida* species, the emergence of antifungal resistance necessitates robust and standardized in vitro susceptibility testing methods to guide clinical therapy and support new drug development efforts.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to **terconazole** using the broth microdilution and disk diffusion methods. The methodologies are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M44, adapted for the specific testing of **terconazole**. It is important to note that as of the latest revisions of major international standards, specific clinical breakpoints for **terconazole** have not been formally established by bodies such as CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretation of minimum inhibitory concentration (MIC) values should be guided by wild-type distributions, epidemiological cutoff values where available, and correlation with clinical outcomes in a research or surveillance context.

# I. Broth Microdilution Susceptibility Testing Protocol for Yeasts

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate. The MIC is the lowest concentration of the drug that prevents the visible growth of the organism. This protocol is adapted from the CLSI M27 guidelines.

## Materials

- **Terconazole** powder (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
- Sterile, 96-well, U-bottom microtiter plates
- Sterile distilled water
- Fungal isolates for testing
- Quality control (QC) strains (e.g., *Candida parapsilosis* ATCC 22019, *Candida krusei* ATCC 6258)
- Spectrophotometer or McFarland turbidity standards
- 35°C incubator
- Multichannel pipette

## Experimental Protocol

### 1. Preparation of **Terconazole** Stock Solution:

- **Terconazole** is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO.<sup>[1]</sup>

- Prepare a stock solution by dissolving **terconazole** powder in 100% DMSO to a concentration of 1280  $\mu\text{g}/\text{mL}$ .
- Dispense into small aliquots and store at -70°C until use. Avoid repeated freeze-thaw cycles.

## 2. Preparation of Antifungal Dilutions in Microtiter Plates:

- Perform serial twofold dilutions of the **terconazole** stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16  $\mu\text{g}/\text{mL}$  to 0.03  $\mu\text{g}/\text{mL}$ .
- Add 100  $\mu\text{L}$  of RPMI-1640 to all wells of a 96-well microtiter plate except for the first column.
- Add 200  $\mu\text{L}$  of the working **terconazole** solution (at twice the highest desired final concentration) to the wells in the first column.
- Perform serial dilutions by transferring 100  $\mu\text{L}$  from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100  $\mu\text{L}$  from the tenth column.
- The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

## 3. Inoculum Preparation:

- Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Prepare a suspension of the fungal colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^6 \text{ CFU}/\text{mL}$ ) using a spectrophotometer or by visual comparison.
- Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of  $1.5 \times 10^3 \text{ CFU}/\text{mL}$ .

## 4. Inoculation and Incubation:

- Add 100  $\mu\text{L}$  of the standardized fungal inoculum to each well of the microtiter plate (columns 1-11), resulting in a final volume of 200  $\mu\text{L}$  per well. The final **terconazole** concentrations will now be half of the initial concentrations in the plate.
- The twelfth column should contain only 100  $\mu\text{L}$  of RPMI-1640 and 100  $\mu\text{L}$  of sterile saline (no inoculum) to serve as a sterility control.
- Seal the plates or place them in a container with a moistened towel to prevent evaporation and incubate at 35°C for 24-48 hours.

## 5. Reading and Interpreting Results:

- After incubation, visually inspect the plates. The growth control well should show distinct turbidity.
- The MIC is the lowest concentration of **terconazole** that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well. A reading mirror can aid in this determination.
- For azoles like **terconazole**, trailing (reduced but persistent growth at concentrations above the MIC) can occur. The endpoint should be read as the concentration at which a prominent decrease in turbidity is first observed.

## Quality Control

- Include recommended QC strains such as *Candida parapsilosis* ATCC 22019 and *Candida krusei* ATCC 6258 in each run.
- While specific CLSI- or EUCAST-defined QC ranges for **terconazole** are not established, laboratories should establish their own internal acceptable ranges based on consistent results from multiple runs. Published literature may provide expected ranges for these strains.



[Click to download full resolution via product page](#)

## II. Disk Diffusion Susceptibility Testing Protocol for Yeasts

The disk diffusion method is a qualitative or semi-quantitative technique where a paper disk impregnated with a known concentration of an antifungal agent is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, and the diameter of the resulting zone of inhibition is measured. This protocol is adapted from the CLSI M44 guidelines.

### Materials

- **Terconazole** powder (analytical grade)
- Solvent (e.g., DMSO)
- Sterile blank paper disks (6.5 mm diameter)
- Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)
- Sterile petri dishes (150 mm)
- Fungal isolates for testing
- Quality control (QC) strains (e.g., *Candida parapsilosis* ATCC 22019, *Candida krusei* ATCC 6258)
- McFarland turbidity standards
- Sterile cotton swabs
- 35°C incubator
- Calipers or ruler

### Experimental Protocol

#### 1. Preparation of **Terconazole** Disks:

- Since commercially prepared **terconazole** disks are generally not available, they must be prepared in-house.
- Prepare a stock solution of **terconazole** in a suitable solvent (e.g., DMSO). The concentration needs to be determined empirically, but a starting point could be based on concentrations used for other azoles. For example, a study used 25 µg disks for **terconazole**.<sup>[2]</sup>
- Apply a precise volume (e.g., 20 µL) of the **terconazole** solution onto sterile blank paper disks and allow them to dry completely in a sterile environment.
- Store the prepared disks in a desiccator at 4°C.

## 2. Inoculum Preparation:

- Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.

## 3. Inoculation of Agar Plates:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
- Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the GMB agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

## 4. Application of Disks and Incubation:

- Using sterile forceps, place the **terconazole** disks onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.
- If testing multiple agents, space the disks far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).
- Invert the plates and incubate at 35°C for 20-24 hours.

## 5. Reading and Interpreting Results:

- After incubation, measure the diameter of the zones of complete or marked inhibition of growth to the nearest millimeter using calipers or a ruler.
- The methylene blue in the medium enhances the definition of the zone edge.
- Since there are no established CLSI or EUCAST interpretive breakpoints for **terconazole** zone diameters, results should be reported as the measured diameter in millimeters. Correlation studies with MIC values are necessary to establish local interpretive criteria.



[Click to download full resolution via product page](#)

### III. Data Presentation: In Vitro Activity of Terconazole

The following tables summarize MIC data for **terconazole** against various fungal species as reported in the literature. These values should be used for comparative purposes, as inter-laboratory variations can occur.

#### Table 1: Terconazole MIC Ranges for Various Candida Species

| Fungal Species       | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference |
|----------------------|-------------------|---------------------------|---------------------------|-----------|
| Candida albicans     | 0.03 - 32         | 0.17                      | 6.17 (at pH 4)            | [3]       |
| Candida glabrata     | 0.25 - >64        | 0.26                      | >64 (at pH 4)             | [3]       |
| Candida krusei       | -                 | -                         | -                         | [2]       |
| Candida parapsilosis | 0.06 - 0.5        | -                         | -                         |           |
| Candida tropicalis   | 1 - 32            | -                         | -                         |           |

Note: The in vitro activity of **terconazole** and other azoles can be significantly influenced by the pH of the testing medium, with reduced potency observed at a lower pH of 4.0, which is characteristic of the vaginal environment.[3]

**Table 2: Terconazole Activity against Other Fungi**

| Fungal Species        | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
|-----------------------|-------------------|----------------------------|-----------|
| Aspergillus fumigatus | -                 | 19.03                      | [1]       |
| Aspergillus flavus    | -                 | 0.10                       | [1]       |
| Aspergillus niger     | -                 | 0.19                       | [1]       |
| Aspergillus terreus   | -                 | 0.16                       | [1]       |
| Lactobacillus spp.    | ≥128              | -                          |           |

## IV. Signaling Pathways and Logical Relationships

The mechanism of action of **terconazole** involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of clinical yeast isolates to fluconazole and terconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- To cite this document: BenchChem. [Terconazole In Vitro Susceptibility Testing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682230#terconazole-in-vitro-susceptibility-testing-protocols]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)